molecular formula C21H35NO2 B13844719 3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol

3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol

Cat. No.: B13844719
M. Wt: 333.5 g/mol
InChI Key: DXLDQUGOHPGYQK-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol is a complex organic compound with a unique structure that includes a morpholine ring, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol typically involves multiple steps. One common method includes the Mannich reaction, where formaldehyde, 2,6-dimethylmorpholine, and other reactants are used under reflux conditions . The reaction yields a brownish-yellow powder with a melting point of 193–194 °C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antiviral mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol is unique due to its specific structural features, such as the presence of a morpholine ring and a phenyl group with a methylbutan-2-yl substituent. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C21H35NO2

Molecular Weight

333.5 g/mol

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol

InChI

InChI=1S/C21H35NO2/c1-7-21(5,6)19-10-8-18(9-11-19)20(23)15(2)12-22-13-16(3)24-17(4)14-22/h8-11,15-17,20,23H,7,12-14H2,1-6H3

InChI Key

DXLDQUGOHPGYQK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)C(C(C)CN2CC(OC(C2)C)C)O

Origin of Product

United States

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